REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O>O>[C:8]1([C:6]2[C:14]3[CH:15]=[CH:16][CH:17]=[C:2]([Br:1])[C:3]=3[O:4][CH:5]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OCC(=O)C2=CC=CC=C2)C=CC=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
95 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 95° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 50° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×1 L)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (4×500 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The residual solid was filtered on a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
Recrystallization in hot hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C2=C(OC1)C(=CC=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.63 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |